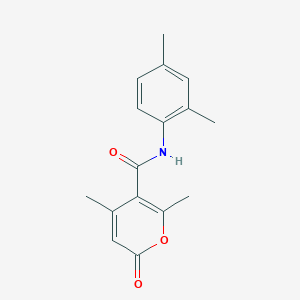
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as DMPO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPO belongs to the class of pyranone compounds that possess antioxidant and anti-inflammatory properties.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS) that can cause cellular damage and oxidative stress. N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide also inhibits the activity of enzymes that produce ROS, such as xanthine oxidase and NADPH oxidase.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide also exhibits neuroprotective effects by reducing oxidative stress in the brain and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has several advantages as a research tool, including its high stability, low toxicity, and ease of synthesis. However, its use in lab experiments is limited by its poor solubility in water and low bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide research. One area of interest is the development of N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide-based drugs and supplements for the prevention and treatment of oxidative stress-related diseases. Another potential direction is the use of N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide in agriculture as a natural antioxidant and plant growth regulator. N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide may also have applications in environmental science as a potential tool for the remediation of contaminated soil and water.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is a synthetic compound with promising applications in scientific research. Its antioxidant and anti-inflammatory properties make it a potential candidate for the development of drugs and supplements aimed at preventing and treating oxidative stress-related diseases. Further research is needed to explore its potential applications in agriculture and environmental science.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can be synthesized through the condensation of 2,4-dimethylphenylacetic acid and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions, including hydrolysis and cyclization, to obtain N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its antioxidant activity, which makes it a promising candidate for the development of drugs and supplements aimed at preventing oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-9-5-6-13(10(2)7-9)17-16(19)15-11(3)8-14(18)20-12(15)4/h5-8H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUHPHEFIXKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC(=O)C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7461744.png)
![N-(2-fluoro-4-methylphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7461746.png)



![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)


![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)


![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)